Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate
Description
Properties
Molecular Formula |
C55H72N2O16 |
|---|---|
Molecular Weight |
1017.2 g/mol |
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;oxalate |
InChI |
InChI=1S/C53H72N2O12.C2H2O4/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;3-1(4)2(5)6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;(H,3,4)(H,5,6)/q+2;/p-2 |
InChI Key |
BUSONIBLXPNSLK-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Traditional Preparation Routes
The preparation of this compound involves multi-step organic synthesis primarily focused on esterification and condensation reactions involving key intermediates such as 1,5-pentanediol and tetrahydropapaverine derivatives.
Step 1: Synthesis of 1,5-pentamethylene diacrylate
Traditionally, 1,5-pentanediol is reacted with acryloyl chloride in the presence of triethylamine and pyrogallol as a stabilizer to form 1,5-pentamethylene diacrylate. This intermediate is crucial for subsequent condensation but is highly sensitive to light and prone to polymerization, which complicates storage and handling and leads to low yields and impurities.
Step 2: Condensation with tetrahydropapaverine
The 1,5-pentamethylene diacrylate is then condensed with tetrahydropapaverine to yield pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate]. This reaction requires precise control of temperature and reaction conditions to optimize yield and purity.
Step 3: Conversion to dioxalate salt
The final step involves converting the above product into its dioxalate salt by reaction with oxalic acid in a suitable solvent system under controlled conditions.
Alternative Synthetic Approaches
Using methyl acrylate instead of acryloyl chloride
Another reported method involves reacting 1,5-pentanediol with methyl acrylate in the presence of p-toluenesulfonic acid to produce the pentamethylene diacrylate intermediate. This method also suffers from the intermediate's light sensitivity and polymerization issues, resulting in low yields and impure products.
-
Some patents describe reacting 3-bromopropionic acid with 1,5-pentanediol in the presence of p-toluenesulfonic acid, followed by condensation with (R)-tetrahydropapaverine. This method also faces similar challenges related to polymerization and purity.
-
Another approach involves first synthesizing this intermediate via reaction of tetrahydropapaverine with beta-propiolactone, then esterifying it with 1,5-pentanediol using p-toluenesulfonic acid as a catalyst.
Improved Process Highlights
A recent patent (WO2018193463A1) discloses an improved process that mitigates the problems of polymerization and low yield by optimizing reaction conditions, stabilizers, and purification steps to obtain substantially pure pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] and its acid addition salts in good yields.
Detailed Reaction Scheme and Conditions
| Step | Reaction | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | 1,5-Pentanediol + Acryloyl chloride → 1,5-Pentamethylene diacrylate | Triethylamine, Pyrogallol (stabilizer) | Low temperature, inert atmosphere, light protection | Intermediate sensitive to light and polymerization |
| 2 | 1,5-Pentamethylene diacrylate + Tetrahydropapaverine → Pentamethylene bis compound | Controlled temperature, organic solvent | Precise temperature and time control needed | Condensation reaction forming ester linkages |
| 3 | Pentamethylene bis compound + Oxalic acid → Dioxalate salt | Suitable solvent (e.g., ethanol, water mixture) | Controlled pH and temperature | Salt formation for improved stability |
Purification and Quality Control
After synthesis, the product undergoes purification steps such as filtration, extraction, and recrystallization to remove impurities and polymerized by-products. Strict adherence to reaction parameters and purification protocols is essential to achieve high purity and yield.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Yield & Purity Issues |
|---|---|---|---|---|
| Acryloyl chloride route | 1,5-Pentanediol, Acryloyl chloride, Tetrahydropapaverine | Established method | Light-sensitive intermediates, polymerization | Low yield, impurities |
| Methyl acrylate route | 1,5-Pentanediol, Methyl acrylate, Tetrahydropapaverine | Alternative esterification | Similar polymerization issues | Low yield, impurities |
| 3-Bromopropionic acid route | 1,5-Pentanediol, 3-Bromopropionic acid, (R)-Tetrahydropapaverine | Different intermediate | Polymerization, handling difficulties | Low yield, impurities |
| Beta-propiolactone esterification | Tetrahydropapaverine, Beta-propiolactone, 1,5-Pentanediol | Different synthetic pathway | Multi-step, catalyst required | Moderate yield, purification needed |
| Improved patented process | Optimized reagents and conditions | Higher purity and yield | Requires careful control | Good yield, purity enhanced |
Chemical Reactions Analysis
Types of Reactions: Atracurium oxalate undergoes various chemical reactions, including:
Oxidation: Atracurium oxalate can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the structure of atracurium oxalate, affecting its pharmacological properties.
Substitution: Substitution reactions involving atracurium oxalate can occur, particularly at the benzylisoquinolinium moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various degradation products, while substitution can result in modified benzylisoquinolinium derivatives .
Scientific Research Applications
Atracurium oxalate has a wide range of scientific research applications, including:
Mechanism of Action
Atracurium oxalate exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from activating these receptors . This antagonism is inhibited, and the neuromuscular block is reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate
- CAS Number : 94113-28-7
- Molecular Formula : C₅₁H₆₆N₂O₁₂·2[CH₂O₂]
- Molecular Weight : 991.1267 g/mol
- Key Structural Features: Two 1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline moieties linked via a pentamethylene (1,5-pentanediyl) spacer. Dioxalate counterions (two oxalic acid molecules) enhance solubility in polar solvents .
Physical Properties :
- SMILES: Provided in , indicating a complex structure with methoxybenzyl, isoquinoline, and propionate ester groups .
- InChIKey : CTENIIJYPJHVQX-UHFFFAOYSA-N .
- Hydrogen Bond Donors/Acceptors: 2 donors and 14 acceptors, suggesting moderate polarity .
Structural Analogs with Modified Linkers or Counterions
Table 1: Key Comparisons of Structural Variants
Key Observations :
Counterion Impact : The dioxalate in 94113-28-7 increases molecular weight by ~92 g/mol compared to the free base (64228-77-9). Dioxalate may improve aqueous solubility compared to diformate (hypothesized for 64228-78-0) due to stronger ionic interactions .
No direct evidence of ethylene-linked analogs is available in the provided data.
Methoxy Substitutions: All variants retain 3,4- and 6,7-dimethoxy groups on the benzyl and isoquinoline rings, critical for interactions with aromatic receptors or enzymes .
Physicochemical and Functional Differences
Table 2: Physical Property Comparisons
Analysis :
- The free base (64228-77-9) has a high boiling point (916.8°C), indicative of strong intermolecular forces, likely due to its large size and aromaticity .
- The monomeric analog (4876-00-0) has a significantly lower polar surface area, suggesting reduced solubility in polar solvents compared to the dioxalate salt .
Biological Activity
Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate (CAS No. 64228-78-0), commonly referred to as Atracurium oxalate, is a compound of significant interest in pharmacology due to its biological activity. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C53H68N2O16
- Molecular Weight : 1079.146 g/mol
- Synonyms : Atracurium oxalate, Atracurium dioxalate, Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate
Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate acts primarily as a neuromuscular blocking agent. It functions by interfering with the transmission of nerve impulses to muscles, leading to muscle relaxation. This mechanism is particularly beneficial in surgical settings where muscle paralysis is required.
Therapeutic Applications
- Anesthesia : The compound is widely used in anesthesia to facilitate intubation and provide muscle relaxation during surgery.
- Critical Care Medicine : It is employed in intensive care units for sedation and muscle relaxation in mechanically ventilated patients.
Case Studies and Clinical Trials
Numerous studies have investigated the efficacy and safety of Atracurium oxalate:
- A clinical trial demonstrated that Atracurium effectively maintains neuromuscular block during surgery with a rapid onset and predictable duration of action .
- Another study highlighted its favorable pharmacokinetic profile, showing minimal accumulation in patients with renal or hepatic impairment, making it suitable for diverse patient populations .
Comparative Biological Activity
A comparative analysis of neuromuscular blockers indicated that Atracurium has a unique advantage due to its ester bond hydrolysis mechanism, which allows for rapid degradation in the body without the need for renal clearance .
| Compound Name | Onset Time | Duration of Action | Clearance Mechanism |
|---|---|---|---|
| Atracurium oxalate | 2-3 min | 20-35 min | Plasma esterases |
| Rocuronium | 1-2 min | 30-60 min | Hepatic and renal |
| Vecuronium | 3-5 min | 30-60 min | Hepatic |
In Vitro Studies
In vitro studies have shown that Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate possesses additional properties beyond neuromuscular blockade. Research indicates potential anti-inflammatory effects and modulation of neurotransmitter release in neuronal cultures .
Safety Profile
Atracurium oxalate is generally well-tolerated; however, some adverse effects have been documented:
- Histamine Release : Some patients may experience hypotension due to histamine release.
- Allergic Reactions : Rare cases of allergic reactions have been reported.
Q & A
Q. How can researchers verify the purity and structural integrity of this compound during synthesis?
Methodological Answer:
- Chromatographic Techniques : Use reverse-phase HPLC with a C18 column and UV detection (λ = 280 nm) to assess purity. Compare retention times against known standards. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .
- Spectroscopic Confirmation : Employ H NMR and C NMR in deuterated DMSO to confirm structural integrity. Key peaks include aromatic protons (δ 6.7–7.1 ppm) and methoxy groups (δ 3.7–3.9 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .
- Elemental Analysis : Validate elemental composition (C, H, N) within ±0.4% of theoretical values.
Q. What are the recommended synthetic routes for this compound, and how can side reactions be minimized?
Methodological Answer:
- Stepwise Esterification : Start with 3,4-dimethoxybenzyl chloride and isoquinoline precursors. Use a two-step protocol: (1) nucleophilic substitution under anhydrous DMF with KCO, and (2) propionate coupling via DCC/DMAP catalysis. Monitor reaction progress with TLC (hexane:ethyl acetate = 3:1) .
- Side Reaction Mitigation : Control temperature (<40°C) to prevent demethylation of methoxy groups. Use inert atmosphere (N) to avoid oxidation of dihydroisoquinoline moieties. Post-synthesis, perform flash chromatography (silica gel, gradient elution) to isolate the target compound .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Prepare buffered solutions (pH 1.2, 4.5, 7.4) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days. Quantify degradation products via LC-MS and identify hydrolyzed fragments (e.g., free propionic acid) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at room temperature. Calculate activation energy () from degradation rates at elevated temperatures. Use HPLC area-under-curve (AUC) for degradation profiling .
Q. How should contradictions in pharmacological data (e.g., inconsistent IC50_{50}50 values across studies) be addressed?
Methodological Answer:
- Standardized Assay Conditions : Replicate studies using uniform cell lines (e.g., HEK-293 for receptor-binding assays) and control for variables like serum concentration (e.g., 10% FBS vs. serum-free). Validate batch-to-batch compound consistency via DSC (differential scanning calorimetry) to rule out polymorphism effects .
- Meta-Analysis Framework : Aggregate data from multiple studies, applying statistical weighting for sample size and assay sensitivity. Use funnel plots to detect publication bias. Cross-reference with in silico docking studies (e.g., AutoDock Vina) to reconcile discrepancies in binding affinities .
Q. What in vitro models are suitable for studying the compound’s interaction with membrane transporters?
Methodological Answer:
- Caco-2 Monolayers : Assess permeability and efflux ratios using bidirectional transport assays. Measure apparent permeability () with LC-MS quantification. Inhibit P-gp with verapamil to evaluate transporter-mediated efflux .
- MDCK-MDR1 Cells : Transfect cells with human P-gp and perform uptake studies with radiolabeled compound (e.g., H). Calculate kinetic parameters (, ) using nonlinear regression analysis .
Methodological Notes
- Synthesis Optimization : For scale-up, transition from batch to flow chemistry to enhance yield (>80%) and reduce solvent waste. Use microreactors with real-time FTIR monitoring .
- Data Contradiction Resolution : Collaborate with third-party labs for blinded replicate studies to eliminate institutional bias. Publish negative results in open-access repositories to improve data transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
